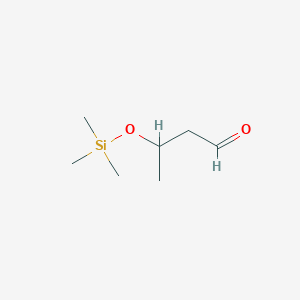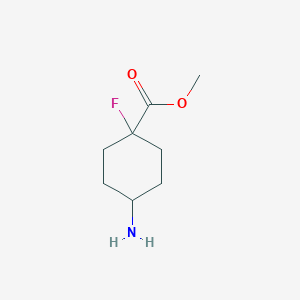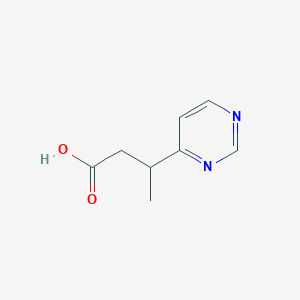
3-((Trimethylsilyl)oxy)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Trimethylsilyl)oxy)butanal is an organic compound with the molecular formula C7H16O2Si. It is characterized by the presence of a trimethylsilyl group attached to a butanal backbone. This compound is often used in organic synthesis due to its unique reactivity and stability imparted by the trimethylsilyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trimethylsilyl)oxy)butanal typically involves the reaction of butanal with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then isolated and purified.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-((Trimethylsilyl)oxy)butanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: 3-((Trimethylsilyl)oxy)butanoic acid.
Reduction: 3-((Trimethylsilyl)oxy)butanol.
Substitution: Various substituted butanal derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-((Trimethylsilyl)oxy)butanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It is used in the synthesis of biologically active compounds and as a protecting group for sensitive functional groups.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-((Trimethylsilyl)oxy)butanal involves the reactivity of the aldehyde group and the stability imparted by the trimethylsilyl group. The trimethylsilyl group acts as a protecting group, preventing unwanted side reactions and allowing for selective transformations. The aldehyde group can undergo various reactions, including nucleophilic addition and oxidation-reduction reactions, depending on the conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl 2,3,4-tris((trimethylsilyl)oxy)butanoate: This compound has multiple trimethylsilyl groups and is used in similar applications.
Trimethylsilyl chloride: A reagent used in the synthesis of trimethylsilyl ethers.
Tetramethylsilane: A related compound used as a reference standard in NMR spectroscopy.
Uniqueness
3-((Trimethylsilyl)oxy)butanal is unique due to its combination of an aldehyde group and a trimethylsilyl group, which provides both reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific applications.
Eigenschaften
CAS-Nummer |
95764-57-1 |
|---|---|
Molekularformel |
C7H16O2Si |
Molekulargewicht |
160.29 g/mol |
IUPAC-Name |
3-trimethylsilyloxybutanal |
InChI |
InChI=1S/C7H16O2Si/c1-7(5-6-8)9-10(2,3)4/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
GJZDVXTUEBCWDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B11917151.png)







![2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11917196.png)
![5-Chloroimidazo[1,2-A]pyridin-2-amine](/img/structure/B11917204.png)



